molecular formula C22H20N4O5S B2889567 2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide CAS No. 683794-26-5

2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide

Cat. No.: B2889567
CAS No.: 683794-26-5
M. Wt: 452.49
InChI Key: XBGBDOBKKHPVJP-UHFFFAOYSA-N
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Description

This compound features a tetrahydropyridine core substituted with a cyano group at position 3, a 4-ethoxyphenyl group at position 4, and a ketone at position 4. A sulfanyl bridge connects the tetrahydropyridine ring to an acetamide moiety, which is further substituted with a 2-nitrophenyl group.

Properties

IUPAC Name

2-[[5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S/c1-2-31-15-9-7-14(8-10-15)16-11-20(27)25-22(17(16)12-23)32-13-21(28)24-18-5-3-4-6-19(18)26(29)30/h3-10,16H,2,11,13H2,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGBDOBKKHPVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological effects based on current research findings.

  • Molecular Formula : C24H25N3O3S
  • Molecular Weight : 435.5 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the tetrahydropyridine ring.
  • Introduction of the cyano and ethoxy groups.
  • Addition of the sulfanyl and acetamide functionalities under controlled conditions to ensure product integrity.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds containing tetrahydropyridine structures. For instance:

  • In Vitro Studies : Compounds with similar scaffolds have shown significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds often range from 10 µM to 100 µM depending on the specific structure and substituents present .
CompoundCell LineIC50 Value (µM)
Compound AHeLa12.0
Compound BMCF-710.9
Compound CNCI-H46066.6

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Testing Methods : Agar diffusion and broth dilution methods have been employed to evaluate antibacterial and antifungal activities against standard strains.
  • Results : Similar derivatives have demonstrated varying degrees of inhibition against both gram-positive and gram-negative bacteria, with some exhibiting comparable efficacy to established antibiotics .

Neuroprotective Effects

Compounds with similar structures have also been investigated for neuroprotective properties:

  • Mechanisms : They may exert protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and apoptosis.
  • Research Findings : Some derivatives have shown promise in reducing neuronal cell death in models of Alzheimer's disease .

Case Studies

  • Study on Antitumor Effects : A derivative structurally related to this compound was tested against a panel of cancer cell lines. The results demonstrated selective cytotoxicity with significant growth inhibition observed in MCF-7 cells (GI50 ~ 10.9 µM), indicating a potential for further development as an anticancer agent .
  • Antimicrobial Screening : Another study evaluated the antimicrobial activity of similar compounds against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting therapeutic potential in treating resistant infections .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Yield: The 4-chlorophenyl analog () achieved 85% yield under reflux conditions, suggesting efficient coupling of chloroacetamide derivatives . Hydrazinylidene derivatives () showed yields >90%, indicating favorable reactivity of diazonium salts with cyanoacetanilides .

Trifluoromethyl and thienyl groups () introduce strong electron-withdrawing and π-conjugation effects, respectively, which may enhance metabolic stability compared to ethoxyphenyl .

Spectral Characteristics: IR spectra of analogs (e.g., 2214 cm⁻¹ for C≡N in ) confirm the presence of cyano groups, a feature shared with the target compound . NMR data for hydrazinylidene derivatives () reveal deshielded NH protons (δ 10.10–11.95 ppm), highlighting hydrogen-bonding interactions absent in nitro-substituted analogs .

Physicochemical and Pharmacological Implications

  • Solubility :
    The 4-ethoxyphenyl group in the target compound may improve lipid solubility compared to sulfamoylphenyl () or trifluoromethyl () derivatives .
  • The nitro group in the target compound could enhance binding to nitroreductase-expressing targets.

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